dipentylphosphorylcyclopentane
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Overview
Description
dipentylphosphorylcyclopentane is a tertiary phosphine oxide compound characterized by the presence of a cyclopentyl group and two pentyl groups attached to the phosphorus atom. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, cyclopentyldipentyl- typically involves the oxidation of the corresponding phosphine precursor. One common method is the reaction of cyclopentyldipentylphosphine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yields of the desired phosphine oxide.
Industrial Production Methods
Industrial production of phosphine oxides often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process, such as the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
dipentylphosphorylcyclopentane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphonic acids or phosphonates.
Reduction: Reduction of the phosphine oxide can regenerate the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrides such as lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Phosphonic acids, phosphonates.
Reduction: Cyclopentyldipentylphosphine.
Substitution: Various substituted phosphine oxides depending on the reactants used.
Scientific Research Applications
dipentylphosphorylcyclopentane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine oxide, cyclopentyldipentyl- involves its ability to coordinate with metal ions and participate in various catalytic cycles. The compound can act as a ligand, stabilizing metal complexes and facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
dipentylphosphorylcyclopentane can be compared with other similar compounds such as:
Triphenylphosphine oxide: A widely used phosphine oxide with three phenyl groups.
Diphenylphosphine oxide: Contains two phenyl groups and is used in similar applications.
Cyclohexylphosphine oxide: Similar to cyclopentyldipentyl- but with a cyclohexyl group instead of a cyclopentyl group.
The uniqueness of phosphine oxide, cyclopentyldipentyl- lies in its specific combination of cyclopentyl and pentyl groups, which can influence its reactivity and coordination properties compared to other phosphine oxides.
Properties
CAS No. |
17636-48-5 |
---|---|
Molecular Formula |
C15H31OP |
Molecular Weight |
258.38 g/mol |
IUPAC Name |
dipentylphosphorylcyclopentane |
InChI |
InChI=1S/C15H31OP/c1-3-5-9-13-17(16,14-10-6-4-2)15-11-7-8-12-15/h15H,3-14H2,1-2H3 |
InChI Key |
KCNMJDZXLRIIRY-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)C1CCCC1 |
Canonical SMILES |
CCCCCP(=O)(CCCCC)C1CCCC1 |
17636-48-5 | |
Synonyms |
Cyclopentyldipentylphosphine oxide |
Origin of Product |
United States |
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